(1S,3R)-3-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
(1S,3R)-3-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a 2,4-dimethylbenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the 2,4-Dimethylbenzoyl Group: This step involves Friedel-Crafts acylation, where the cyclohexane ring reacts with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Products include 2,4-dimethylbenzoic acid or 2,4-dimethylbenzaldehyde.
Reduction: The major product is (1S,3R)-3-(2,4-dimethylbenzyl)cyclohexane-1-carboxylic acid.
Substitution: Various substituted derivatives of the original compound, depending on the substituent introduced.
Scientific Research Applications
(1S,3R)-3-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the benzoyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(1S,3R)-3-(2,4-dichlorobenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with chlorine substituents instead of methyl groups.
(1S,3R)-3-(2,4-dimethoxybenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness: The presence of the 2,4-dimethylbenzoyl group in (1S,3R)-3-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents, potentially leading to different chemical and biological behaviors.
Properties
IUPAC Name |
(1S,3R)-3-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-10-6-7-14(11(2)8-10)15(17)12-4-3-5-13(9-12)16(18)19/h6-8,12-13H,3-5,9H2,1-2H3,(H,18,19)/t12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTVLHNGJQWHMI-OLZOCXBDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCCC(C2)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180682 | |
Record name | rel-(1R,3S)-3-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901180682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735269-83-7 | |
Record name | rel-(1R,3S)-3-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735269-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,3S)-3-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901180682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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